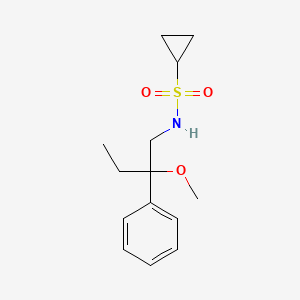
N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide is an organic compound with the molecular formula C14H21NO3S and a molecular weight of 283.39 g/mol. This compound contains a cyclopropane ring, a sulfonamide group, and a methoxy-phenylbutyl side chain, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method includes the reaction of cyclopropanesulfonyl chloride with 2-methoxy-2-phenylbutylamine under basic conditions to form the desired sulfonamide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-hydroxy-2-phenylbutyl)cyclopropanesulfonamide.
Reduction: Formation of N-(2-methoxy-2-phenylbutyl)cyclopropylamine.
Substitution: Formation of various substituted cyclopropanesulfonamides depending on the nucleophile used.
科学的研究の応用
N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. Additionally, the methoxy-phenylbutyl side chain can interact with hydrophobic pockets in proteins, modulating their function.
類似化合物との比較
Similar Compounds
- N-(2-methoxy-2-phenylbutyl)cyclopropylamine
- N-(2-hydroxy-2-phenylbutyl)cyclopropanesulfonamide
- N-(2-methoxy-2-phenylbutyl)cyclopropanecarboxamide
Uniqueness
N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring, sulfonamide group, and methoxy-phenylbutyl side chain. This structural arrangement provides distinct chemical reactivity and biological activity compared to similar compounds.
生物活性
N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities, particularly in enhancing AMPA receptor function. This compound is part of a broader class of sulfonamides that have been studied for their therapeutic implications in various neurological and psychiatric disorders.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a cyclopropane ring, which contributes to its unique biological properties. The methoxy and phenyl groups are critical for its interaction with biological targets.
The primary mechanism of action for this compound involves the modulation of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. By enhancing AMPA receptor function, this compound may improve cognitive functions and offer therapeutic benefits for conditions such as depression, Alzheimer's disease, and schizophrenia .
Key Actions:
- Neuroprotection: Enhances neural plasticity and neurogenesis.
- Cognitive Enhancement: Potentially improves memory and learning processes.
- Mood Regulation: May alleviate symptoms associated with mood disorders.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Case Study 1: Cognitive Enhancement in Animal Models
In a controlled study involving rodents, administration of this compound resulted in significant improvements in memory retention tasks. The compound was noted to enhance synaptic plasticity markers, suggesting its role in facilitating learning processes.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound against excitotoxicity. It demonstrated that treatment with this compound significantly reduced neuronal death in models of neurodegeneration, highlighting its potential application in neurodegenerative diseases like Alzheimer's.
Research Findings
Recent research has underscored the importance of AMPA receptor modulation in treating various neurological conditions. This compound has been identified as a promising candidate due to its ability to enhance receptor function without the adverse effects associated with traditional psychotropic medications.
Additional Findings:
- The compound exhibits a favorable pharmacokinetic profile, suggesting good bioavailability and distribution within the central nervous system.
- Long-term studies indicate minimal side effects, making it a viable candidate for further clinical development.
特性
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-3-14(18-2,12-7-5-4-6-8-12)11-15-19(16,17)13-9-10-13/h4-8,13,15H,3,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUKAWDZGLQTDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1CC1)(C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













